molecular formula C7H4BrF2I B6251792 2-bromo-1-(difluoromethyl)-4-iodobenzene CAS No. 1261569-90-7

2-bromo-1-(difluoromethyl)-4-iodobenzene

Cat. No.: B6251792
CAS No.: 1261569-90-7
M. Wt: 332.9
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Description

Significance of Aryl Halides as Key Scaffolds in Organic Chemistry

Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are indispensable tools in synthetic organic chemistry. Their significance primarily stems from their ability to participate in a wide array of cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings utilize aryl halides as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. nih.govbldpharm.comresearchgate.net

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the reactivity order generally following I > Br > Cl > F. This differential reactivity allows for sequential and site-selective modifications of polyhalogenated aromatic systems, providing a powerful strategy for the divergent synthesis of a variety of complex targets.

Strategic Importance of Difluoromethylated Aromatic Systems

The introduction of fluorine-containing groups into organic molecules can profoundly influence their physicochemical and biological properties. The difluoromethyl (CHF2) group, in particular, has garnered significant attention in medicinal chemistry and materials science. nih.govspectrabase.comnih.gov It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. nih.gov

The incorporation of a difluoromethyl group can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. nih.govfishersci.nl These attributes make the difluoromethyl moiety a valuable component in the design of novel pharmaceuticals and agrochemicals.

Overview of 2-bromo-1-(difluoromethyl)-4-iodobenzene within Contemporary Synthetic Methodologies

The chemical structure of This compound presents a fascinating case for synthetic exploration. It combines the features of a highly functionalized aryl halide with the unique properties of the difluoromethyl group. The presence of both a bromine and an iodine atom offers the potential for regioselective cross-coupling reactions. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed couplings, which would, in theory, allow for selective functionalization at the 4-position, followed by a subsequent reaction at the 2-position.

The potential applications of This compound would logically lie in the synthesis of complex molecules where the staged introduction of different substituents is required. It could serve as a versatile building block for creating novel pharmaceutical candidates or advanced materials, leveraging the distinct reactivity of its halogen atoms and the unique electronic and steric properties of the difluoromethyl group.

Properties

CAS No.

1261569-90-7

Molecular Formula

C7H4BrF2I

Molecular Weight

332.9

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1 Difluoromethyl 4 Iodobenzene

Approaches to Halogenated Aromatic Precursors

The creation of a suitable di-halogenated benzene (B151609) ring is the foundational step in the synthesis of the target molecule. These precursors must contain both bromine and iodine atoms at specific positions, which will later facilitate the introduction of the difluoromethyl group. The strategies generally involve either the iodination of a brominated benzene derivative or the bromination of an iodinated benzene derivative.

This approach prioritizes the introduction of the iodine atom onto a benzene ring that already contains a bromine atom. Various methods exist for the selective iodination of aromatic compounds.

One common strategy for the synthesis of iodoarenes is through the Sandmeyer-type reaction of an appropriate aniline (B41778) derivative. organic-chemistry.org For instance, a precursor like 2-bromo-4-aminotoluene could theoretically be diazotized and subsequently treated with an iodide source, such as potassium iodide, to yield 2-bromo-4-iodotoluene. However, a more direct approach involves the electrophilic iodination of a brominated benzene. Reagents such as iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) can be used to introduce an iodine atom onto an activated benzene ring. youtube.comyoutube.com For deactivated rings, more potent iodinating systems are required.

A notable method for the selective iodination of benzene derivatives bearing bulky alkyl groups utilizes elemental iodine activated by Selectfluor (F-TEDA-BF₄). organic-chemistry.org This system allows for the progressive introduction of iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org While not directly involving a difluoromethyl group at this stage, this methodology is pertinent for creating the bromo-iodobenzene scaffold.

Another relevant synthesis is that of 1-bromo-2-fluoro-4-iodobenzene, which starts from 2-fluoro-4-iodoaniline. prepchem.com In this procedure, the aniline is diazotized using sodium nitrite (B80452) in sulfuric and acetic acid, followed by a reaction with copper(I) bromide in hydrobromic acid to introduce the bromine atom. prepchem.com This highlights a classic route to polyhalogenated benzenes from amino-substituted precursors.

Table 1: Selected Methods for the Synthesis of Iodinated Aromatic Precursors

Starting Material Reagents Product Key Features
Anilines NaNO₂, HX, CuX Aryl Halides Sandmeyer-type reaction for introducing halogens. organic-chemistry.org
Arenes I₂, Oxidizing Agent (HNO₃, H₂O₂) Iodoarenes Direct electrophilic iodination. youtube.com
Alkyl-substituted Benzenes I₂, Selectfluor (F-TEDA-BF₄) Iodinated Alkylbenzenes Highly regioselective iodination at electron-rich positions. organic-chemistry.org
2-Fluoro-4-iodoaniline NaNO₂, H₂SO₄/AcOH; then CuBr, HBr 1-Bromo-2-fluoro-4-iodobenzene Diazotization followed by bromination. prepchem.com

Alternatively, the synthesis can commence with an iodinated benzene derivative, onto which a bromine atom is subsequently introduced. Electrophilic bromination is a standard method, typically employing bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

For example, starting with 1-iodo-3-(difluoromethyl)benzene, electrophilic bromination would likely direct the incoming bromine atom to positions ortho or para to the difluoromethyl group, depending on its electronic influence and steric hindrance.

A one-pot diazotization-iodination method has been developed for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline. google.com In this "one-pot" process, the diazonium salt is generated and immediately reacts with potassium iodide in the presence of a cuprous iodide catalyst, which significantly reduces the formation of byproducts. google.com This type of strategy could be adapted for the synthesis of other complex bromo-iodobenzenes.

Installation of the Difluoromethyl Group onto Halogenated Aromatic Rings

The difluoromethyl (CF₂H) group is a valuable moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. chemistryviews.orgnih.govnih.govnih.gov Its installation onto an aromatic ring is a critical step and is most commonly achieved via transition-metal-catalyzed cross-coupling reactions.

Both copper and palladium catalysts have proven effective in forging the C-CF₂H bond by coupling aryl halides with a suitable difluoromethyl source. nih.gov The choice of catalyst and reaction conditions often depends on the nature of the aryl halide (iodide vs. bromide) and the functional groups present on the substrate.

Copper-catalyzed methods are particularly well-suited for the difluoromethylation of aryl iodides. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

A common approach involves the use of a difluoromethyl source like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in combination with a copper(I) salt. One procedure describes the reaction of aryl iodides with CuI, CsF, and TMSCF₂H to produce difluoromethylarenes in high yields. scispace.com This method is compatible with a range of functional groups, including amines, ethers, amides, and esters. scispace.com

Another effective strategy employs pre-formed zinc reagents. A stable, solid difluoromethyl zinc reagent, (DMPU)₂Zn(CF₂H)₂, can be prepared from ICF₂H, diethylzinc, and DMPU. semanticscholar.orgnih.gov This reagent, in conjunction with a copper catalyst, can difluoromethylate aryl iodides. researchgate.net The reaction proceeds efficiently without the need for additional ligands for the copper catalyst. researchgate.net The mechanism is thought to involve the transmetalation of the CF₂H group from zinc to copper, forming a reactive [Cu(CF₂H)₂]⁻ intermediate. researchgate.net

More recent developments have leveraged aryl radicals to enable copper-catalyzed Negishi-type cross-coupling of alkyl iodides at room temperature, showcasing the expanding utility of copper in C-CF₂H bond formation. nih.govchemrxiv.org

Table 2: Copper-Catalyzed Difluoromethylation of Aryl Iodides

Difluoromethyl Source Copper Catalyst Additives/Ligands Key Features
TMSCF₂H CuI CsF Simple, one-step procedure with good functional group tolerance. scispace.com
(DMPU)₂Zn(CF₂H)₂ CuI None required Uses a stable, isolable zinc reagent; proceeds without added ligands. semanticscholar.orgresearchgate.net
α-silyldifluoroacetates Copper Catalyst DMSO or DME Two-step process involving cross-coupling and subsequent decarboxylation. bohrium.com

Palladium catalysts offer a powerful alternative for difluoromethylation and are particularly valuable for their ability to activate less reactive aryl bromides and even chlorides. rsc.orgsci-hub.senih.gov

One of the first palladium-catalyzed methods for the direct difluoromethylation of heteroaryl bromides and iodides was developed, showing tolerance for many common functional groups under mild conditions. nih.gov This provides an attractive strategy for preparing a wide range of difluoromethylated compounds. nih.gov

For the difluoromethylation of aryl chlorides and bromides, specific catalyst systems have been identified. sci-hub.senih.govacs.org For example, the combination of a palladium precursor like Pd(dba)₂ with a bulky, electron-rich monophosphine ligand such as BrettPhos or PtBu₃ has been shown to effectively catalyze the cross-coupling of aryl chlorides and bromides with TMSCF₂H and CsF. sci-hub.se This approach obviates the need for stoichiometric organozinc reagents and expands the scope to more readily available aryl halides. sci-hub.seacs.org

Nickel catalysis has also emerged as a potent method for the difluoromethylation of aryl halides, including chlorides, using sources like chlorodifluoromethane (B1668795) (ClCF₂H) or stable zinc reagents at room temperature. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Difluoromethylation of Aryl Halides

Aryl Halide Catalyst System Difluoromethyl Source Key Features
Aryl/Heteroaryl Iodides & Bromides Pd(dba)₂ / DPEPhos Not specified First Pd-catalyzed direct difluoromethylthiolation, adaptable for difluoromethylation. nih.gov
Aryl Chlorides & Bromides Pd(dba)₂ / BrettPhos or Pd(PtBu₃)₂ TMSCF₂H / CsF Effective for less reactive aryl chlorides and bromides; avoids stoichiometric organometallic reagents. sci-hub.senih.gov
Heteroaryl Chlorides, Bromides, & Iodides Palladium Catalyst Not specified Broad scope including various heteroaryl halides under mild conditions. rsc.org

Radical Difluoromethylation Techniques utilizing Halogenated Aromatics

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring via a radical pathway is a powerful strategy in modern synthetic chemistry. These methods often rely on the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic substrate. For halogenated aromatics like bromo-iodobenzene derivatives, photoredox catalysis has emerged as a leading technique. rsc.org This approach uses visible light to excite a photocatalyst, which can then mediate the formation of the required radical species from a suitable precursor. rsc.orgmdpi.com

A common strategy involves the generation of the •CF₂H radical from reagents like difluoromethyl sulfones or related sulfur-based compounds under photocatalytic conditions. mdpi.com The radical can also be generated from sources like chlorodifluoroacetic anhydride. nih.gov The subsequent reaction with a di-halogenated benzene, such as 1-bromo-4-iodobenzene (B50087), would proceed via a radical addition-elimination mechanism. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.

Table 1: Example Conditions for Radical Difluoromethylation of an Aromatic Substrate

Parameter Details Source
Radical Source Chlorodifluoroacetic Anhydride nih.gov
Substrate Benzene (as a model) nih.gov
Catalyst Ru(bpy)₃²⁺ (1 mol%) nih.gov
Additives Pyridine-N-oxide nih.gov
Conditions Blue LED irradiation nih.gov

| Outcome | Formation of chlorodifluoromethylated benzene | nih.gov |

This table illustrates a general method for radical functionalization of an aromatic ring; application to 1-bromo-4-iodobenzene would be required to yield the target compound.

Control experiments in related systems have demonstrated that these reactions are often dependent on both the photocatalyst and light, confirming the radical pathway. mdpi.com The use of radical scavengers like TEMPO typically quenches the reaction, further supporting the involvement of radical intermediates. mdpi.com

Nucleophilic Difluoromethylation Routes to Functionalized Aryl Systems

Nucleophilic difluoromethylation provides an alternative pathway for synthesizing CF₂H-containing compounds. These methods can involve either the reaction of a difluoromethyl nucleophile with an electrophilic aryl substrate or the reaction of an aryl nucleophile with a difluoromethyl electrophile. A prominent method in this category involves the generation of difluorocarbene (:CF₂) as a key intermediate. nih.govsioc.ac.cn

Difluorocarbene can be generated from various precursors, including sodium chlorodifluoroacetate. mdpi.com In the presence of a suitable nucleophile, such as a phenoxide or thiophenoxide, the carbene can be trapped to form OCF₂H or SCF₂H linkages. nih.gov For the synthesis of 2-bromo-1-(difluoromethyl)-4-iodobenzene, a potential route could involve the generation of an organometallic species, such as a Grignard or organolithium reagent, from 1-bromo-4-iodobenzene. This aryl nucleophile could then, in principle, be reacted with an electrophilic difluoromethyl source.

Another approach involves the direct difluoromethylation of heteroatom nucleophiles. For instance, heteroaryl-thiols can be difluoromethylated using sodium chlorodifluoroacetate in DMF. mdpi.com This proceeds via the in-situ generation of difluorocarbene, which reacts with the thiol.

Table 2: General Protocol for Nucleophilic Difluoromethylation of Heteroaryl-Thiols

Component Role / Reagent Source
Substrate Heteroaryl-thiol mdpi.com
CF₂ Source Sodium chlorodifluoroacetate mdpi.com
Base Potassium Carbonate (K₂CO₃) mdpi.com
Solvent Dimethylformamide (DMF) mdpi.com

| Conditions | 95 °C, 15 min | mdpi.com |

This protocol for S-difluoromethylation highlights the use of difluorocarbene precursors for reaction with nucleophiles.

Regioselective Synthesis Strategies for this compound

Achieving the specific 2-bromo-1-(difluoromethyl)-4-iodo substitution pattern requires stringent control over the order and method of functional group introduction. The synthesis would likely commence from a di-substituted benzene ring, where the directing effects of the existing substituents guide the position of the incoming group.

A plausible strategy would start with a commercially available or readily synthesized dihalogenated benzene, such as 1-bromo-4-iodobenzene. The challenge then becomes the regioselective introduction of the difluoromethyl group at the C-2 position, situated between the two halogens. The steric hindrance and electronic effects of the bromine and iodine atoms would significantly influence the reactivity of the adjacent position.

Alternatively, the synthesis could start from a precursor like 2-bromo-4-iodoaniline. Through a Sandmeyer-type reaction, the amino group could be converted into a different functional group that could then be transformed into the difluoromethyl group. A related synthesis, that of 1-bromo-2-fluoro-4-iodobenzene, starts from 2-fluoro-4-iodoaniline, which undergoes diazotization followed by reaction with copper(I) bromide to install the bromine atom regioselectively. prepchem.com A similar strategic approach could be envisioned for the difluoromethyl analogue.

Another potential starting material is 2-bromophenol (B46759). A patented method describes the conversion of 2-bromophenol to 2-bromoiodobenzene through a process involving triphenylphosphine (B44618) and iodine. google.com One could foresee a strategy where 2-bromophenol is first difluoromethylated at the hydroxyl group, followed by subsequent functionalization of the aromatic ring.

Multi-Component Reactions and Cascade Processes leading to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all starting materials, offer an efficient approach to complex molecules. taylorandfrancis.comnih.gov While often used for constructing complex heterocyclic systems, the principles of MCRs could potentially be adapted for the synthesis of highly substituted aromatics. nih.govfrontiersin.org

A hypothetical MCR for the target compound might involve a suitably substituted precursor that undergoes a cascade reaction. For example, a reaction could be designed that involves an aniline derivative, an aldehyde, and a difluoromethylating agent, catalyzed by a metal such as copper. nih.gov However, finding a direct MCR that assembles a simple substituted benzene ring like this compound is challenging, as these reactions are typically geared towards higher molecular complexity. taylorandfrancis.com

More established MCRs, like the Biginelli or Hantzsch reactions, are designed to produce specific heterocyclic scaffolds and would not be directly applicable. nih.gov The development of a novel MCR for this specific target would require significant research, potentially involving the interception of active ylide or zwitterionic intermediates generated from a difluoromethyl source. nih.gov

Reactivity Profile and Transformational Chemistry of 2 Bromo 1 Difluoromethyl 4 Iodobenzene

Selective Cross-Coupling Reactions at Aryl Halide Positions

The primary feature governing the reactivity of 2-bromo-1-(difluoromethyl)-4-iodobenzene in palladium-catalyzed cross-coupling reactions is the significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and thus more susceptible to oxidative addition to a low-valent palladium center, which is the initial step in most cross-coupling catalytic cycles. This inherent reactivity difference allows for highly selective functionalization at the iodo-substituted position while leaving the bromo-substituted position intact for potential subsequent transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organohalide with an organoboron species, typically a boronic acid or ester. For this compound, this reaction is expected to proceed with high chemoselectivity at the C-I bond. By carefully selecting the palladium catalyst, ligand, and base, the aryl iodide moiety can be coupled with a variety of aryl, heteroaryl, vinyl, or alkyl boronic acids, yielding a biaryl or related structure. The slower reactivity of the C-Br bond ensures it remains available for a second, distinct coupling reaction if desired.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O904-bromo-2-(difluoromethyl)-1,1'-biphenyl
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1004-bromo-4'-methoxy-2-(difluoromethyl)-1,1'-biphenyl
3Pyridine-3-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF803-(4-bromo-2-(difluoromethyl)phenyl)pyridine

Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a reaction of great importance for the synthesis of conjugated systems. wikipedia.orgnih.gov When this compound is the substrate, the reaction selectively occurs at the more reactive C-I position. wikipedia.orglibretexts.org This palladium- and copper-cocatalyzed transformation allows for the introduction of an alkynyl group, leading to the formation of a 4-alkynyl-2-bromo-1-(difluoromethyl)benzene derivative under mild conditions. wikipedia.orglibretexts.org

Table 2: Illustrative Sonogashira Coupling Reaction Conditions

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Product
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF25-501-bromo-2-(difluoromethyl)-4-(phenylethynyl)benzene
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DiisopropylamineToluene251-bromo-2-(difluoromethyl)-4-((trimethylsilyl)ethynyl)benzene
31-HeptynePd(OAc)₂ (2)CuI (3)PiperidineDMF601-bromo-4-(hept-1-yn-1-yl)-2-(difluoromethyl)benzene

Heck Reaction for Alkene Functionalization

The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene. organic-chemistry.org This palladium-catalyzed process enables the introduction of a vinyl group onto the aromatic ring. Consistent with the established reactivity pattern, the reaction with this compound would preferentially take place at the C-I bond. This allows for the synthesis of substituted stilbenes and other vinylarenes, with the bromine atom serving as a handle for further functionalization.

Table 3: Illustrative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile100(E)-1-(4-bromo-2-(difluoromethyl)phenyl)-2-phenylethene
2n-Butyl acrylatePd(OAc)₂ (3)-K₂CO₃DMF120n-Butyl (E)-3-(4-bromo-2-(difluoromethyl)phenyl)acrylate
31-OctenePdCl₂(PPh₃)₂ (3)-NaOAcDMA1301-bromo-2-(difluoromethyl)-4-((E)-oct-1-en-1-yl)benzene

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. The higher reactivity of aryl iodides compared to bromides is well-established for this transformation. nih.gov Consequently, reacting this compound with a primary or secondary amine under typical Buchwald-Hartwig conditions would result in the selective formation of a 4-amino-substituted product.

Table 4: Illustrative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1004-(4-bromo-2-(difluoromethyl)phenyl)morpholine
2Aniline (B41778)Pd(OAc)₂ (2)Xantphos (3)Cs₂CO₃1,4-Dioxane1104-bromo-N-phenyl-3-(difluoromethyl)aniline
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH100N-benzyl-4-bromo-3-(difluoromethyl)aniline

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium, to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. When applied to this compound, the C-I bond is the expected site of reaction. This allows for coupling with a wide range of alkyl-, vinyl-, and aryl-zinc reagents, providing a versatile route to complex organic structures while preserving the C-Br bond for subsequent synthetic steps.

Table 5: Illustrative Negishi Coupling Reaction Conditions

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Product
1Phenylzinc chloridePd(PPh₃)₄ (4)-THF654-bromo-2-(difluoromethyl)-1,1'-biphenyl
2Ethylzinc bromidePdCl₂(dppf) (3)-THF504-bromo-1-ethyl-2-(difluoromethyl)benzene
3(Thiophen-2-yl)zinc chlorideNiCl₂(dppe) (5)-Dioxane902-(4-bromo-2-(difluoromethyl)phenyl)thiophene

Reactions Involving the Difluoromethyl Substituent

The difluoromethyl (CF₂H) group is not merely a spectator in chemical transformations. Its electronic properties and the nature of its C-H and C-F bonds allow for specific reactions. The two highly electronegative fluorine atoms render the hydrogen atom on the difluoromethyl group relatively acidic. nih.gov This increased acidity enables deprotonation by a strong base, such as a lithium amide or an organolithium reagent, to generate a difluoro-stabilized carbanion. acs.org This nucleophilic species can then be trapped by various electrophiles (e.g., silyl halides, alkyl halides, aldehydes), allowing for direct functionalization of the difluoromethyl group.

Furthermore, the CF₂H group is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups in medicinal chemistry contexts. nih.govprinceton.edu While less common, activation of the C-F bonds within the difluoromethyl group can also be achieved under specific conditions, such as with Frustrated Lewis Pairs (FLPs), opening pathways for isotopic labeling or further derivatization. nih.gov

Functionalization of the C-H Bond within the Difluoromethyl Group

The difluoromethyl (CF2H) group has garnered significant attention in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. The C-H bond within the difluoromethyl group, activated by the adjacent electron-withdrawing fluorine atoms, is a key site for functionalization.

Recent advancements have demonstrated that the C-H bond in difluoromethylarenes can be deprotonated using a combination of a strong base and a Lewis acid to form a stabilized nucleophilic species. This approach allows for the introduction of various electrophiles, effectively transforming the difluoromethyl group into a handle for further molecular elaboration. While specific studies on this compound are not prevalent in the literature, the general principles of difluoromethylarene reactivity suggest that this compound would be a viable substrate for such transformations.

Table 1: Potential C-H Functionalization Reactions of the Difluoromethyl Group

Reagent SystemElectrophile (E+)Potential Product
Strong Base / Lewis AcidAlkyl Halide (R-X)2-bromo-1-(1-alkyldifluoromethyl)-4-iodobenzene
Strong Base / Lewis AcidAldehyde/Ketone (R2C=O)2-bromo-1-(1-difluoro-1-hydroxyalkyl)-4-iodobenzene
Strong Base / Lewis AcidCarbon Dioxide (CO2)2-bromo-4-iodo-α,α-difluorophenylacetic acid

Note: This table represents potential reactions based on the known reactivity of difluoromethylarenes. Specific experimental data for this compound is not available in the searched literature.

Derivatization of the Difluoromethyl Moiety

Beyond C-H functionalization, the difluoromethyl group itself can be a precursor to other functionalities. The high oxidation state of the carbon atom and the presence of two fluorine atoms allow for unique chemical transformations. For instance, under specific conditions, the difluoromethyl group can be converted into a carbonyl group, providing a route to novel ketone derivatives.

Furthermore, the development of radical-based difluoromethylation and difluoroalkylation reactions has expanded the toolkit for modifying molecules containing this moiety. These methods often involve the generation of a difluoromethyl radical, which can then participate in various addition and substitution reactions. The application of these methods to this compound could provide access to a diverse range of derivatives, although specific examples remain to be documented.

Differential Reactivity of Bromine and Iodine

The presence of both bromine and iodine on the same aromatic ring is a powerful synthetic feature, allowing for sequential and site-selective functionalization. The differing bond strengths (C-I < C-Br) and reactivities of the two halogens are the basis for this chemoselectivity.

Chemoselective Transformations of Aryl Bromides versus Aryl Iodides

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations. This orthogonal reactivity is a key strategy in the synthesis of complex, polysubstituted aromatic compounds.

A wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, Stille, Negishi, and Buchwald-Hartwig aminations, can be performed chemoselectively on dihaloarenes. In the case of this compound, these reactions are expected to proceed preferentially at the C-I bond.

Table 2: Predicted Chemoselective Cross-Coupling Reactions of this compound

ReactionCoupling PartnerCatalyst SystemPredicted Major Product
SuzukiArylboronic acidPd(PPh3)4 / Base2-bromo-1-(difluoromethyl)-4-arylbenzene
SonogashiraTerminal alkynePd(PPh3)4 / CuI / Base2-bromo-1-(difluoromethyl)-4-(alkynyl)benzene
HeckAlkenePd(OAc)2 / Ligand / Base2-bromo-1-(difluoromethyl)-4-(alkenyl)benzene
Buchwald-HartwigAminePd catalyst / Ligand / BaseN-Aryl-2-bromo-1-(difluoromethyl)aniline

Note: This table illustrates the expected selectivity based on the established reactivity patterns of dihaloarenes. Specific experimental verification for this compound is needed.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is another powerful tool for the selective functionalization of dihaloarenes. This reaction typically involves treatment with an organolithium or Grignard reagent. Consistent with the trend in bond strengths, the iodine atom undergoes exchange much more readily than the bromine atom.

For this compound, treatment with a reagent such as n-butyllithium at low temperatures would be expected to selectively form the corresponding 4-lithio species. This organometallic intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at the 4-position.

Table 3: Predicted Outcome of Selective Halogen-Metal Exchange and Quenching

ReagentElectrophile (E+)Predicted Major Product
n-BuLi, then E+Formaldehyde (CH2O)(2-bromo-1-(difluoromethyl)-4-phenyl)methanol
n-BuLi, then E+N,N-Dimethylformamide (DMF)2-bromo-1-(difluoromethyl)-4-benzaldehyde
i-PrMgCl·LiCl, then E+Allyl bromide4-allyl-2-bromo-1-(difluoromethyl)benzene

Note: The products shown are based on the expected chemoselective halogen-metal exchange at the C-I bond. The choice of reagent can influence the outcome, and specific optimization would be required for this compound.

Mechanistic Investigations of Key Transformations

The chemoselectivity observed in the reactions of this compound is governed by the underlying reaction mechanisms. Understanding these mechanisms is crucial for predicting and controlling the outcome of synthetic transformations.

Elucidation of Catalytic Cycles

The catalytic cycles of palladium-catalyzed cross-coupling reactions are well-established and provide a framework for understanding the selective functionalization of dihaloarenes.

The Sonogashira coupling follows a similar catalytic cycle, with the key difference being the involvement of a copper co-catalyst in the traditional protocol. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper acetylide, formed from the terminal alkyne and a copper(I) salt, participates in the transmetalation step. The higher reactivity of the C-I bond ensures that the initial oxidative addition occurs selectively at the 4-position.

The mechanism of halogen-metal exchange involves the formation of an "ate" complex between the organometallic reagent and the halogen atom of the aryl halide. The stability of the resulting aryl anion plays a role in determining the position of the exchange. For this compound, the greater polarizability of iodine and the weaker C-I bond favor the formation of the 4-lithiated or 4-magnesiated species.

Characterization of Radical and Ionic Pathway Intermediates

The transformational chemistry of this compound, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, proceeds through a series of well-established ionic intermediates. While direct spectroscopic characterization of these intermediates for this specific compound is not extensively detailed in publicly available literature, the general mechanism of the Suzuki-Miyaura reaction provides a robust framework for understanding the species involved.

The catalytic cycle, which is ionic in nature, is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. The higher reactivity of the C-I bond compared to the C-Br bond dictates this regioselectivity. This step results in the formation of a square planar palladium(II) intermediate, specifically an arylpalladium(II) halide complex.

Following oxidative addition, the next key ionic intermediate is formed during the transmetalation step. In this stage, the organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. This results in the formation of a diorganopalladium(II) complex.

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) center couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While radical pathways are not the primary mechanism for the Suzuki-Miyaura reaction, the potential for single-electron transfer (SET) processes in related palladium-catalyzed cross-coupling reactions is a subject of ongoing research. Such SET processes could lead to the formation of radical intermediates. However, for the Suzuki-Miyaura coupling of this compound, the prevailing evidence from analogous systems points towards a predominantly ionic pathway.

Table 1: Postulated Ionic Intermediates in the Suzuki-Miyaura Coupling of this compound

Intermediate TypeGeneral StructureDescription
Oxidative Addition Product[Ar-Pd(II)-X(L)2]An arylpalladium(II) halide complex formed after the insertion of Pd(0) into the C-I bond. 'Ar' represents the 2-bromo-1-(difluoromethyl)phenyl group, 'X' is iodine, and 'L' represents the phosphine (B1218219) ligands.
Transmetalation Complex[Ar-Pd(II)-R(L)2]A diorganopalladium(II) complex where 'R' is the organic group transferred from the organoboron reagent.

Applications of 2 Bromo 1 Difluoromethyl 4 Iodobenzene As a Versatile Synthetic Building Block

Construction of Complex Polyfunctionalized Aromatic Systems

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of 2-bromo-1-(difluoromethyl)-4-iodobenzene's utility in synthesizing intricate polyfunctionalized aromatic compounds. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for selective functionalization at the C-4 position (iodine) while leaving the C-2 position (bromine) intact for subsequent transformations.

This chemoselective approach can be exploited in a variety of powerful cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. For instance, a Suzuki coupling can be performed at the C-4 position to introduce a new aryl or alkyl group. Following this initial coupling, the bromine at C-2 can then be subjected to a different coupling reaction, such as a Sonogashira coupling to install an alkyne, or a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. This stepwise functionalization provides a reliable pathway to tri- and tetra-substituted benzene (B151609) derivatives with precise control over the substitution pattern.

A representative reaction sequence is outlined below:

StepReactionPositionReagents and ConditionsProduct Type
1Suzuki CouplingC-4 (Iodo)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O)2-bromo-4-aryl-1-(difluoromethyl)benzene
2Sonogashira CouplingC-2 (Bromo)Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N)4-aryl-2-alkynyl-1-(difluoromethyl)benzene
3Buchwald-Hartwig AminationC-2 (Bromo)Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)N-substituted-2-amino-4-aryl-1-(difluoromethyl)benzene

This modular approach allows for the systematic variation of substituents around the difluoromethylated benzene core, creating a library of complex molecules for various applications.

Utility in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, where a core scaffold is modified in the final steps of a synthetic sequence to rapidly generate analogues with improved properties. The orthogonal reactivity of the two halogen atoms in this compound makes it an ideal substrate for LSF.

A complex, biologically active molecule can be coupled to the C-4 position of the building block via the more reactive iodine. The resulting intermediate, now containing the difluoromethylated bromophenyl moiety, can be carried through several synthetic steps. In the later stages, the less reactive bromine atom serves as a handle for further diversification. This allows for the introduction of various functional groups to probe structure-activity relationships (SAR) without the need to redesign the entire synthetic route. For example, a library of amides, ethers, or other functional groups can be readily introduced at the C-2 position to fine-tune the biological activity or pharmacokinetic profile of a lead compound. The difluoromethyl group itself is often introduced to enhance metabolic stability or binding affinity.

Precursor for Advanced Organic Materials and Scaffolds

Halogenated aromatic compounds are fundamental precursors in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The controlled, stepwise elaboration of this compound allows for the construction of precisely defined conjugated systems.

For example, through sequential cross-coupling reactions, electron-donating and electron-accepting moieties can be introduced at the C-4 and C-2 positions, respectively. This can lead to the formation of "push-pull" systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of efficient OLED emitters. The presence of the difluoromethyl group can enhance the material's volatility, solubility, and thermal stability, which are all desirable properties for device fabrication and longevity.

Synthesis of Bioisosteric Analogues

The difluoromethyl (CF₂H) group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and, in some contexts, amine (-NH₂) or methyl (-CH₃) groups. It can act as a lipophilic hydrogen bond donor and can significantly alter a molecule's conformational preferences and metabolic stability. The replacement of a specific functional group with a bioisostere is a common strategy in medicinal chemistry to improve a drug candidate's properties while retaining its biological activity.

This compound serves as a valuable scaffold for introducing the CF₂H group into a molecule in a position that was previously occupied by a different functional group. For instance, if a parent compound contains a phenol (B47542) at the C-1 position, this building block allows for the synthesis of an analogue where the hydroxyl group is replaced by a difluoromethyl group. The bromo and iodo handles can then be used to construct the rest of the target molecule, allowing for a direct comparison of the bioisosteric replacement's effect on the compound's performance.

The following table illustrates potential bioisosteric replacements facilitated by this building block:

Original Functional GroupBioisosteric ReplacementPotential Advantage
Hydroxyl (-OH)Difluoromethyl (-CF₂H)Increased metabolic stability, altered pKa, enhanced membrane permeability.
Thiol (-SH)Difluoromethyl (-CF₂H)Reduced oxidation potential, improved pharmacokinetic profile.

By providing a pre-functionalized core, this compound streamlines the synthesis of such analogues, accelerating the drug discovery process.

Theoretical and Computational Chemistry Studies of 2 Bromo 1 Difluoromethyl 4 Iodobenzene

Electronic Structure and Bonding Analysis

The electronic structure of 2-bromo-1-(difluoromethyl)-4-iodobenzene is complex, arising from the interplay of the aromatic π-system with three distinct substituents: a bromine atom, an iodine atom, and a difluoromethyl group. Each of these groups exerts unique electronic effects that modulate the electron density distribution within the benzene (B151609) ring and influence the nature of the chemical bonds.

The difluoromethyl (-CHF₂) group is primarily a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This withdrawal occurs mainly through an inductive effect. The impact of substituents on the electrostatic potential of the benzene ring is not solely due to polarization of the π-system but is significantly influenced by direct "through-space" effects of the substituents. nih.govacs.org Computational studies on substituted arenes have demonstrated that changes in the molecular electrostatic potential (ESP) can be largely accounted for by these through-space interactions. nih.govacs.org For this compound, this means the electron-poor regions will be localized not only within the ring but also in the vicinity of the electron-withdrawing groups.

Density Functional Theory (DFT) calculations on halogen-benzene complexes have shown that bromine and iodine atoms tend to form η¹ π complexes, where the halogen atom is situated above a single carbon atom of the ring. acs.orgnih.gov This interaction, while different from a covalent bond, highlights the affinity of these halogens for the π-electron cloud of the aromatic system. In the context of this compound, the intramolecular interactions between the bulky iodine and bromine atoms and the difluoromethyl group will further perturb the electronic structure.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation of the difluoromethyl group around the C-C bond connecting it to the benzene ring. While the benzene ring itself is rigid, the orientation of the -CHF₂ group relative to the adjacent bromine atom can lead to different rotational conformers (rotamers).

Conformational analysis of similar molecules, such as N-difluoromethylated amides, has been performed using both NMR spectroscopy and DFT calculations to understand the rotational preferences. rsc.org These studies reveal that the conformational equilibrium can be influenced by a combination of steric hindrance, hydrogen bonding, and stereoelectronic effects. rsc.org For this compound, the rotation of the -CHF₂ group will be sterically hindered by the adjacent bromine atom. The most stable conformer would likely be one that minimizes the steric repulsion between the hydrogen atom of the difluoromethyl group and the bromine atom.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this molecule. MD studies on related systems, such as iodine molecules confined in crystalline channels, have been used to investigate their translational and rotational motions. acs.orgnih.gov For a solution of this compound, MD simulations could model the solvent effects on its conformational preferences and explore the dynamics of intermolecular interactions. Such simulations for crystalline benzene and pyridinium (B92312) iodide have revealed detailed information about reorientational motions and the influence of intermolecular forces. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry provides a suite of tools to predict the reactivity and regioselectivity of chemical reactions. For this compound, these methods can identify the most probable sites for electrophilic, nucleophilic, and radical attack.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Potential (μ)μ = -(I+A)/2Tendency of electrons to escape from the system.
Chemical Hardness (η)η = (I-A)/2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ²/2ηA measure of the electrophilic character of a molecule.

Table 1: Global Reactivity Descriptors from Conceptual DFT.

Calculations on a series of chlorinated benzenes have shown that functionals like M05-2X can reliably predict ionization potentials and electron affinities. acs.org For this compound, the presence of multiple electron-withdrawing groups would be expected to result in a high ionization potential and a relatively high electrophilicity index, indicating a susceptibility to nucleophilic attack.

Local Reactivity Descriptors: To predict the regioselectivity of reactions, local reactivity descriptors such as the Fukui function are employed. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. Condensed Fukui functions are often used to identify the most reactive atomic sites in a molecule. researchgate.net For electrophilic attack, the site with the largest value of f⁻(r) is favored, while for nucleophilic attack, the site with the largest f⁺(r) is the most reactive. In the case of this compound, the carbon atoms of the aromatic ring will have varying degrees of reactivity depending on the combined electronic effects of the substituents.

Modeling of Reaction Pathways and Transition States

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound by mapping out the potential energy surface. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The presence of C-Br and C-I bonds suggests that this molecule could participate in various cross-coupling reactions, which are fundamental in organic synthesis. The C-I bond is generally more reactive (weaker) than the C-Br bond, suggesting that reactions like Suzuki, Heck, or Sonogashira couplings would likely occur selectively at the iodinated position. Theoretical studies on Ullman-like reactions involving iodoaniline have been used to understand the reaction mechanism and the role of catalysts. nih.gov Similarly, the activation of C-I bonds in aryl iodides has been a subject of computational investigation, particularly in the context of palladium-catalyzed reactions. ethz.ch

For electrophilic aromatic substitution, the deactivating nature of all three substituents would make such reactions challenging. However, computational studies can predict the most likely site of substitution by calculating the activation energies for attack at each of the available ring positions. nih.gov These calculations would involve finding the transition state structures for the formation of the sigma complex (Wheland intermediate) at each position.

Quantum Chemical Investigations of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting and interpreting various spectroscopic data, including NMR, IR, and Raman spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of quantum chemical methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.commdpi.com For this compound, calculations could predict the chemical shifts for the aromatic protons, the proton of the -CHF₂ group, the fluorine atoms, and the carbon atoms of the benzene ring. These theoretical predictions are invaluable for assigning experimental spectra and can help to confirm the structure of the molecule. For instance, a good agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts has been achieved for various organic molecules using appropriate DFT methods and basis sets. mdpi.com

Future Directions and Emerging Research Avenues for 2 Bromo 1 Difluoromethyl 4 Iodobenzene

Development of Novel Catalytic Systems for Selective Transformations

The presence of two distinct halogen atoms, bromine and iodine, on the benzene (B151609) ring of 2-bromo-1-(difluoromethyl)-4-iodobenzene offers a prime opportunity for selective functionalization. The carbon-iodine bond is inherently more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions. This difference in reactivity allows for a stepwise approach to molecular elaboration.

Future research will likely focus on the development of highly selective and efficient catalytic systems to exploit this reactivity difference. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, will continue to be instrumental. The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands will be crucial in fine-tuning the catalyst's activity and selectivity, enabling the preferential reaction at the iodo-position while leaving the bromo-position intact for subsequent transformations.

Furthermore, the exploration of dual-catalytic systems presents an exciting frontier. For instance, a combination of a palladium catalyst for C-I bond activation and a nickel or copper catalyst for C-Br bond activation could enable one-pot, sequential cross-coupling reactions with different partners. This would significantly streamline the synthesis of complex, multi-substituted aromatic compounds.

A recent study on the reactivity of 1,2-dihalobenzenes in palladium-catalyzed polyheteroarylation demonstrated the feasibility of selective C-H bond functionalization, which could be extrapolated to the selective coupling of this compound. researchgate.net The influence of the difluoromethyl group, an electron-withdrawing substituent, on the reactivity of the adjacent halogen atoms will also be a key area of investigation. It is known that electron-withdrawing groups can influence the reactivity of haloarenes in nucleophilic substitution reactions by stabilizing the intermediate carbocations. quora.comdummies.com

Table 1: Potential Catalytic Transformations of this compound

Reaction TypeReactive SiteCatalyst System (Example)Potential Product
Suzuki CouplingC-IPd(PPh₃)₄, BaseAryl-substituted derivative
Sonogashira CouplingC-IPdCl₂(PPh₃)₂, CuI, AmineAlkynyl-substituted derivative
Buchwald-Hartwig AminationC-IPd₂(dba)₃, Ligand, BaseAmino-substituted derivative
Heck CouplingC-IPd(OAc)₂, Ligand, BaseAlkene-substituted derivative
Stille CouplingC-IPd(PPh₃)₄Organotin-coupled product
Subsequent CouplingC-BrNiCl₂(dppp), ReductantFurther functionalized product

Sustainable and Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound chemistry will be no exception. rsc.org Research in this area will focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

One key area of development will be the use of greener solvents. The replacement of traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents is a major goal. Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and reduce energy consumption. researchgate.net

The development of recyclable catalysts is also a critical aspect of sustainable chemistry. Immobilizing catalysts on solid supports, such as polymers or silica, allows for their easy separation from the reaction mixture and reuse in multiple reaction cycles. This not only reduces the cost of the process but also minimizes metal contamination in the final product.

Furthermore, direct C-H functionalization reactions are gaining prominence as a green synthetic tool. nih.gov These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. The application of photoredox catalysis, which utilizes visible light as a renewable energy source, is a particularly promising avenue for the difluoromethylation of various substrates and could be adapted for reactions involving this compound. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. researchgate.netsemanticscholar.orguc.pt The integration of the synthesis and reactions of this compound into flow chemistry platforms is a significant future direction.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org The small reaction volumes in flow systems also mitigate the risks associated with highly reactive or hazardous reagents. For the synthesis of this compound and its derivatives, flow chemistry can enable the safe handling of reagents and the precise control of exothermic reactions. A notable example is the use of fluoroform for difluoromethylation in a continuous flow setup, which offers a highly atom-efficient route to difluoromethylated compounds. rsc.org

Furthermore, the combination of flow chemistry with automated synthesis and machine learning algorithms is set to revolutionize chemical discovery and process optimization. bldpharm.com Automated platforms can perform a large number of experiments in a short period, rapidly screening different catalysts, ligands, and reaction conditions to identify the optimal parameters for a given transformation. This high-throughput approach will accelerate the development of novel synthetic routes to and applications for this compound.

Exploration of Unprecedented Reactivity Patterns

Beyond the well-established cross-coupling reactions, future research will undoubtedly uncover new and unexpected reactivity patterns for this compound. The interplay between the two halogen atoms and the electron-withdrawing difluoromethyl group can lead to unique chemical behavior.

For instance, the difluoromethyl group can act as a weak hydrogen bond donor, potentially influencing the conformation of molecules and their interactions with catalysts or other reagents. Mechanistic studies, including computational modeling and in-situ reaction monitoring, will be crucial in understanding these subtle effects and harnessing them for new synthetic applications.

The electrochemical properties of this compound also warrant investigation. Electrochemical methods can provide a green and efficient way to generate reactive intermediates, such as radicals or anions, which can then participate in a variety of transformations. The cathodic generation of (phenylthio)difluoromethyl species from related compounds suggests that similar electrochemical approaches could be applied to this compound to unlock novel reactivity.

The influence of the 4-substituent on the reactivity of 2-bromo-1-iodobenzenes has been a subject of study, and the difluoromethyl group at the 1-position is expected to exert a significant electronic effect, potentially leading to novel intramolecular cyclization or rearrangement reactions under specific conditions. researchgate.net

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks; halogenated aromatics may release toxic vapors under heating.
  • Spill management : Neutralize spills with activated carbon or vermiculite, and dispose as hazardous waste .
  • Storage : Keep in sealed, light-resistant containers at room temperature, away from oxidizing agents .

How does the difluoromethyl group influence the electronic and steric properties of this compound in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing nature of the difluoromethyl group (-CF₂H) decreases electron density at the aromatic ring, enhancing oxidative addition efficiency in palladium-catalyzed reactions. However, steric bulk from -CF₂H and halogens (Br, I) may slow transmetallation steps. Strategies include:

  • Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Elevating reaction temperatures (80–100°C) to overcome steric barriers .
    Contradictory reactivity (e.g., undesired dehalogenation) can be mitigated by adjusting catalyst loading (1–5 mol%) and base strength (e.g., Cs₂CO₃ vs. K₃PO₄) .

What analytical methods are recommended for confirming the purity of this compound?

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is typical for research-grade material .
  • Elemental analysis : Validate bromine/iodine content via combustion analysis or ICP-MS.
  • TLC : Monitor reactions using silica plates with hexane/ethyl acetate (4:1); Rf values should align with literature .

How can researchers address low yields in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Advanced Research Question
Low yields often stem from poor leaving-group activation or steric hindrance. Solutions include:

  • Activation : Use CuI or KI as additives to enhance iodine/bromine leaving-group ability.
  • Solvent optimization : Switch to DMF or NMP to stabilize transition states.
  • Microwave-assisted synthesis : Apply controlled heating (100–120°C) to accelerate reaction kinetics .

What are the implications of fluorine’s stereoelectronic effects on the biological activity of derivatives of this compound?

Advanced Research Question
The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. Its strong electronegativity alters π-electron density, affecting binding to biological targets (e.g., enzymes). For example:

  • In kinase inhibitors, -CF₂H improves hydrophobic interactions while minimizing basicity of adjacent amines, reducing off-target effects .
  • In vitro assays : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs to quantify fluorine’s impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.